3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine
Description
Properties
IUPAC Name |
3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c1-2-6-13(7-3-1)23-11-18-16(22-23)24-10-14-19-15(21-20-14)12-5-4-8-17-9-12/h1-9,11H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIYABIGNMLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine typically involves multiple steps. One common method includes the reaction of 1-phenyl-1H-1,2,4-triazole with formaldehyde and another triazole derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as ionic liquids or solid catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the efficacy of triazole derivatives, including the compound , as antifungal agents. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
Key Findings:
- Mechanism of Action: Triazoles disrupt fungal cell membrane integrity by inhibiting the synthesis of ergosterol, leading to cell death. This mechanism is particularly effective against pathogens such as Candida albicans and Aspergillus fumigatus .
- Comparative Efficacy: In vitro studies have shown that derivatives with specific substitutions on the triazole ring exhibit enhanced antifungal activity compared to standard treatments like fluconazole. For instance, compounds with halogen substituents demonstrated superior activity against resistant strains of fungi .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly due to the presence of the triazole moiety and its ability to interact with biological targets involved in cancer progression.
Case Studies:
- In Vitro Studies: Compounds similar to 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine have been tested against various cancer cell lines. For example, certain analogs have shown significant cytotoxicity against glioblastoma cells with IC50 values indicating potent activity .
- Mechanistic Insights: The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways involving oxidative stress and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their biological activity.
SAR Insights:
- Substituent Effects: The presence of electron-withdrawing groups on the triazole ring enhances antifungal potency. For instance, compounds with nitro or trifluoromethyl groups have shown improved efficacy compared to those lacking such substituents .
- Pyridine Integration: The incorporation of pyridine into the molecular structure may enhance solubility and bioavailability, thereby improving therapeutic outcomes .
Summary Table of Applications
| Application Type | Mechanism | Key Findings |
|---|---|---|
| Antifungal | Inhibition of ergosterol synthesis | Effective against Candida and Aspergillus species; enhanced activity with specific substituents |
| Anticancer | Induction of apoptosis | Significant cytotoxicity against glioblastoma; mechanisms involve oxidative stress |
| Structure Activity Relationship | Modifications enhance activity | Substituents like -NO2 and -CF3 improve antifungal efficacy; pyridine increases solubility |
Mechanism of Action
The mechanism of action of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Structural and Functional Analogues
2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643, FEMA 4798)
- Structure : Contains a thioether (-S-) linkage instead of an oxymethyl (-O-) group. The triazole ring is substituted with a 2,3-dimethoxyphenyl group.
- Activity: A potent umami receptor agonist, effective at concentrations 1000-fold lower than monosodium glutamate (MSG) .
- Regulatory Status : Designated as Generally Recognized As Safe (GRAS) by FEMA for use in flavorings .
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
- Structure : Features two pyridine rings directly connected via a triazole core.
- Activity : Found to increase 55.64-fold in moyamoya disease (MMD) patient plasma, though its role in pathogenesis remains unclear .
Antimicrobial Triazole Derivatives
- Examples: 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Exhibits antimicrobial activity against Pseudomonas aeruginosa (MIC = 31.25 μg/mL) . 1-((4-Ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one: Shows similar antimicrobial efficacy .
- Key Difference : These compounds utilize thioether linkages and alkyl/aryl substitutions to enhance antimicrobial activity, suggesting that the target compound’s oxymethyl group could be modified to explore similar biological effects.
Structural and Electronic Comparisons
Electronic and Solubility Considerations :
- Phenyl and pyridine substituents contribute to aromatic stacking interactions, which are critical in receptor binding (e.g., umami or antimicrobial targets).
Toxicological and Metabolic Profiles
Biological Activity
The compound 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are five-membered heterocycles known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific triazole compound based on recent research findings.
- Molecular Formula : C19H17N6O3
- Molecular Weight : 393.37 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Triazole derivatives have been extensively studied for their biological activities. The specific compound under investigation exhibits a range of activities:
-
Antifungal Activity :
- Triazoles are recognized for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound shows promising antifungal activity against various strains of fungi, including Candida species and Aspergillus species. In vitro studies reveal Minimum Inhibitory Concentrations (MICs) indicating effective antifungal action comparable to established antifungal agents like fluconazole and voriconazole .
- Antibacterial Activity :
-
Anticancer Activity :
- The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies show that it can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Notably, it has shown effectiveness against breast cancer (T47D) and colon cancer (HCT-116) cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Key findings include:
- The presence of the phenyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and increased biological activity.
- Substituents on the triazole ring can significantly influence the potency and selectivity of the compound against various pathogens .
Case Studies
Several studies have highlighted the biological activity of similar triazole compounds:
Study 1: Antifungal Efficacy
A recent study evaluated a series of triazole derivatives against clinical isolates of Candida albicans. The results indicated that compounds with a similar structure to our target compound exhibited MIC values as low as 0.0313 μg/mL, demonstrating excellent antifungal activity .
Study 2: Anticancer Potential
In another investigation focused on anticancer effects, a related triazole derivative was tested against multiple cancer cell lines. It was found to have an IC50 value of 27.3 μM against T47D cells, indicating moderate potency that could be enhanced through structural modifications .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine with high purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
-
Cyclization : Reacting pyridine-containing precursors with triazole-forming agents (e.g., hydrazine derivatives) under basic conditions (e.g., NaOH) to construct the triazole rings .
-
Functionalization : Introducing the phenyl-triazolyloxymethyl group via nucleophilic substitution or copper-catalyzed "click" chemistry .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, 80°C | 65–70 | 85–90 |
| Click Chemistry | CuSO₄, sodium ascorbate, DMSO, RT | 75–80 | 90–95 |
| Purification | Ethyl acetate/hexane (3:7) | – | >95 |
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the presence of pyridine (δ 7.5–8.5 ppm), triazole protons (δ 8.0–8.3 ppm), and phenyl groups (δ 7.2–7.4 ppm). Assign peaks using 2D COSY and HSQC .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 364.1) .
- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~6.2 min .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL) .
- Antifungal Assays : Disk diffusion against C. albicans; measure zones of inhibition after 24–48 hours .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the phenyl (e.g., electron-withdrawing groups) or pyridine rings (e.g., halogen substitutions). Compare bioactivity data .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6). Prioritize analogs with higher binding affinity (ΔG < −8 kcal/mol) .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. How to address discrepancies between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Validation : Re-dock co-crystallized ligands to ensure software accuracy (RMSD < 2.0 Å).
- Solvent Effects : Include explicit water molecules in docking simulations to account for solvation .
- Dynamic Behavior : Perform MD simulations (GROMACS) over 100 ns to assess binding stability .
- Experimental Replication : Repeat bioassays under standardized conditions (pH, temperature) to rule out variability .
Q. What strategies improve the pharmacokinetic properties of this compound?
- Methodological Answer :
-
Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility. Measure logP via shake-flask method; target logP < 3 .
-
Metabolic Stability : Test microsomal half-life (human liver microsomes, NADPH regeneration system). Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
-
Permeability : Perform Caco-2 cell assays; aim for apparent permeability (Papp) > 1 × 10⁻⁶ cm/s .
- Data Table :
| Derivative | logP | Microsomal t₁/₂ (min) | Caco-2 Papp (×10⁻⁶ cm/s) |
|---|---|---|---|
| Parent | 3.2 | 12.5 | 0.8 |
| -OH analog | 2.1 | 25.3 | 1.4 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
